molecular formula C7H8N2O2 B1630727 2,3-Dimethyl-5-nitropyridine CAS No. 89244-47-3

2,3-Dimethyl-5-nitropyridine

Cat. No. B1630727
CAS RN: 89244-47-3
M. Wt: 152.15 g/mol
InChI Key: COXFFERIUGLCBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,3-Dimethyl-5-nitropyridine” is a chemical compound with the molecular formula C7H8N2O2 . It has a molecular weight of 152.15 . The compound is a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of nitropyridines, such as “2,3-Dimethyl-5-nitropyridine”, often involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This reaction gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .


Molecular Structure Analysis

The InChI code for “2,3-Dimethyl-5-nitropyridine” is 1S/C7H8N2O2/c1-5-3-7(9(10)11)4-8-6(5)2/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

The reaction mechanism for the synthesis of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . This mechanism has been used to synthesize a series of 2-substituted-5-nitro-pyridines .

Scientific Research Applications

Reaction Mechanisms and Kinetics

  • Reaction with Hydroxide Ion

    The addition of aqueous base to solutions of 2-halo-5-nitropyridines in dimethyl sulfoxide produces a stable substance which further forms 2-hydroxy-5-nitropyridine under certain conditions. This involves cleavage of the pyridine ring and suggests an SN(ANRORC) mechanism for the reaction (Reinheimer et al., 1980).

  • Kinetics with Substituted Anilines

    The kinetics of the reaction of substituted anilines with 2-chloro-5-nitropyridine have been studied in different solvents, revealing insights into the reaction's temperature dependency and base-catalysis behavior (El-Bardan et al., 2002).

Molecular Structure and Vibrational Studies

  • Density Functional Theory Calculations

    A study provided insights into the optimized molecular structures, vibrational frequencies, thermodynamic properties, and atomic charges of 2,6-dimethyl-4-nitropyridine N-oxide, a related compound. This involved comparing experimental results with theoretical data, highlighting the compound's potential for metallic bonding and intermolecular interactions (Yıldırım et al., 2011).

  • Crystal Structures and Quantum Chemical Calculations

    The crystal structures of nitroderivatives of 2-amino-4-methylpyridine were determined, and their molecular structures were analyzed using the DFT B3LYP/6-311G(2d,2p) approach. This study aids in understanding the compounds' molecular stability and reactivity (Bryndal et al., 2012).

Synthesis and Complexation Studies

  • Multicomponent Synthesis

    A multicomponent reaction approach was used to synthesize unsymmetrical derivatives of 4-methyl-substituted 5-nitropyridines. This method highlights the compound's versatility in organic synthesis (Turgunalieva et al., 2023).

  • Synthesis and Antiprotozoal Activity

    Research on the synthesis of pyridine thioaryl ethers using pyridine nitro derivatives demonstrated significant antiprotozoal activity, indicating the potential biomedical applications of these compounds (Fetisov et al., 2021).

properties

IUPAC Name

2,3-dimethyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5-3-7(9(10)11)4-8-6(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXFFERIUGLCBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90237585
Record name 2,3-Dimethyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90237585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-5-nitropyridine

CAS RN

89244-47-3
Record name 2,3-Dimethyl-5-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89244-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethyl-5-nitropyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089244473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90237585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethyl-5-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.081.319
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DIMETHYL-5-NITROPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K62U8E6FKD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dimethyl-5-nitropyridine
Reactant of Route 2
Reactant of Route 2
2,3-Dimethyl-5-nitropyridine
Reactant of Route 3
Reactant of Route 3
2,3-Dimethyl-5-nitropyridine
Reactant of Route 4
Reactant of Route 4
2,3-Dimethyl-5-nitropyridine
Reactant of Route 5
Reactant of Route 5
2,3-Dimethyl-5-nitropyridine
Reactant of Route 6
Reactant of Route 6
2,3-Dimethyl-5-nitropyridine

Citations

For This Compound
8
Citations
JM Bakke, E Ranes, J Riha… - Acta Chemica …, 1999 - actachemscand.org
Pyridine and a number of substituted pyridines have been nitrated by reaction with N205 followed by reaction with an aqueous solution of SO2xH2O or NaHSO3. The dependence of …
Number of citations: 28 actachemscand.org
PJ Wittek, TK Liao, CC Cheng - The Journal of Organic Chemistry, 1979 - ACS Publications
As in the case of the biaryl 7, compound 13a was readily oxidized to the aldehyde 13b in 80-90% yield with selenium dioxide in dioxane. As expected, purification of the aldehyde was …
Number of citations: 32 pubs.acs.org
Y Tohda, M Eiraku, T Nakagawa, Y Usami… - Bulletin of the …, 1990 - journal.csj.jp
The reaction of 1-methyl-3,5-dinitro-2-pyridone (1a) with ketones or aldehydes in the presence of ammonia gave alkyl- and/or aryl-substituted 3-nitropyridines (6) in moderate to high …
Number of citations: 66 www.journal.csj.jp
E Ranes - Synthesis and Functionalization of 3-Nitropyridines - ntnuopen.ntnu.no
The metode for nitration of pyridine (1) with dinitrogenpentoxide was discovered in Prof. Bakkes group in 1994, by Dr. Ingrid Hegbom. The work was continued by Dr. Eli Ranes and Dr. …
Number of citations: 0 ntnuopen.ntnu.no
JJ Kilama - 1988 - search.proquest.com
Two new synthetic methods for the construction of the CD moiety of streptonigrin have been developed. The first is the cyclization of beta, gamma unsaturated ketals to cyanopyridines. …
Number of citations: 3 search.proquest.com
E Ranes - 2000 - elibrary.ru
Degree: Dr. Ing. DegreeYear: 1998 Institute: Norges teknisk-naturvitenskapelige universitet (Norway) Publisher: Norwegian University Of Science And Technology, N-7034 Trondheim, …
Number of citations: 1 elibrary.ru
A Godard, P Rocca, V Pomel… - Journal of …, 1996 - Elsevier
The synthesis of the CD ring system of Streptonigrin and Lavendamycin alkaloid analogues by cross-coupling under Suzuki's conditions has been studied. Steric hindrance is the …
Number of citations: 39 www.sciencedirect.com
S Patil - J. Chem, 2010
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.